Cas no 896635-13-5 (ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a thienopyridine core functionalized with a benzyl group, a sulfamoylbenzamido moiety, and an ethyl carboxylate ester. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The sulfonamide group may confer binding affinity for specific protein targets, while the ester functionality allows for further derivatization. The compound's rigid heterocyclic framework could enhance metabolic stability. Its synthesis likely involves multi-step organic transformations, emphasizing the need for precise control of reaction conditions. Further research is required to fully characterize its physicochemical properties and pharmacological potential.
ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
896635-13-5 structure
商品名:ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS番号:896635-13-5
MF:C32H33N3O5S2
メガワット:603.751525640488
CID:6223614
PubChem ID:4117573

ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • F1302-0131
    • AKOS024605129
    • ethyl 6-benzyl-2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • 896635-13-5
    • ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • インチ: 1S/C32H33N3O5S2/c1-3-35(25-13-9-6-10-14-25)42(38,39)26-17-15-24(16-18-26)30(36)33-31-29(32(37)40-4-2)27-19-20-34(22-28(27)41-31)21-23-11-7-5-8-12-23/h5-18H,3-4,19-22H2,1-2H3,(H,33,36)
    • InChIKey: FIMNEOJYEYNKIG-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(=O)OCC)C2=C1CN(CC1C=CC=CC=1)CC2)NC(C1C=CC(=CC=1)S(N(C1C=CC=CC=1)CC)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 603.18616351g/mol
  • どういたいしつりょう: 603.18616351g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 42
  • 回転可能化学結合数: 11
  • 複雑さ: 1000
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 133Ų

ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1302-0131-20μmol
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1302-0131-40mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1302-0131-3mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1302-0131-25mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1302-0131-2mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1302-0131-75mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1302-0131-2μmol
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1302-0131-50mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1302-0131-1mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1302-0131-4mg
ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896635-13-5 90%+
4mg
$66.0 2023-05-17

ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報

Research Briefing on Ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 896635-13-5)

Ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 896635-13-5) is a novel thienopyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its therapeutic utility.

The synthesis of ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves a multi-step process that includes the condensation of key intermediates under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further pharmacological evaluations. The compound's structure, featuring a thienopyridine core and a sulfamoylbenzamido moiety, suggests potential interactions with enzymes and receptors involved in inflammatory and proliferative pathways.

Pharmacological studies have demonstrated that ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibits notable activity against specific molecular targets. For instance, recent in vitro assays have revealed its inhibitory effects on certain kinases, which are implicated in cancer and inflammatory diseases. These findings are supported by molecular docking studies, which highlight the compound's ability to bind to the active sites of these kinases, thereby modulating their activity. Such properties position this compound as a potential candidate for further drug development.

In addition to its kinase inhibitory activity, preliminary in vivo studies have explored the compound's pharmacokinetic profile and toxicity. Results indicate that ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate possesses favorable bioavailability and a manageable safety profile at therapeutic doses. These characteristics are critical for its progression into preclinical and clinical trials. However, further studies are needed to fully elucidate its metabolic pathways and potential off-target effects.

The therapeutic potential of ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate extends beyond oncology. Recent research has investigated its application in neurodegenerative and cardiovascular diseases, leveraging its ability to modulate oxidative stress and inflammatory responses. These studies underscore the compound's versatility and highlight the need for interdisciplinary collaboration to explore its full therapeutic spectrum.

In conclusion, ethyl 6-benzyl-2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 896635-13-5) represents a promising chemical entity with diverse pharmacological applications. Its unique structural attributes, combined with its demonstrated biological activity, make it a compelling subject for ongoing and future research. Continued efforts to optimize its synthesis, elucidate its mechanism of action, and evaluate its therapeutic efficacy will be essential for translating these findings into clinical benefits.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd